molecular formula C13H14ClN3O4S2 B2469848 2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 2034490-49-6

2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No. B2469848
M. Wt: 375.84
InChI Key: DUXXJINRPWKNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that likely contains an imidazole ring and azetidine ring structures, both of which are common in many biologically active compounds . The presence of sulfonyl groups suggests that it might have some interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and azetidine rings, as well as the sulfonyl groups. These groups can participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis, Characterization, and Antimicrobial Activity of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives

The research delved into synthesizing and characterizing a series of compounds derived from Azetidin-2-one, which showed notable antibacterial and antifungal activities. The specific compound mentioned in the study involves a complex structure, including a phenylsulfonyl moiety, indicating a potential application in antimicrobial treatments (Shah et al., 2014).

An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent

This study introduces a reagent, imidazole-1-sulfonyl azide hydrochloride, showcasing its ability to act as a 'diazo donor' in various chemical reactions. The reagent is noteworthy for its ease of preparation, stability, and cost-effectiveness, making it a valuable tool in chemical synthesis (Goddard-Borger & Stick, 2007).

Synthesis and Antimicrobial Activities of Imidazole Derivatives

This study focuses on synthesizing and characterizing a specific compound, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, and assessing its antimicrobial properties. Despite the meticulous synthesis and characterization, the compound showed no significant activity against the tested organisms (Ovonramwen et al., 2021).

Antitumor and Anticancer Applications

Farnesyl Protein Transferase Inhibitor ZARNESTRA R115777 - History of a Discovery

This compound, with a similar imidazole structure, was identified as a potent and selective inhibitor of farnesyl protein transferase. It demonstrated significant antitumor effects in vivo and was under phase III clinical evaluation, highlighting its potential in cancer therapy (Venet et al., 2003).

Imidazole Analogues of Fluoxetine, a Novel Class of Anti-Candida Agents

The study explores imidazole analogues of fluoxetine, which exhibited potent anti-Candida activity, potentially offering new avenues in antifungal treatments. This underscores the versatility of imidazole structures in developing therapeutic agents (Silvestri et al., 2004).

Future Directions

The potential applications of this compound would depend on its biological activity. Compounds with similar structures have been investigated for their potential use in treating various diseases .

properties

IUPAC Name

2-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S2/c1-16-7-6-15-13(16)22(18,19)10-8-17(9-10)23(20,21)12-5-3-2-4-11(12)14/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXXJINRPWKNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

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